2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole
Description
The compound 2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole is a heterocyclic molecule featuring a benzothiazole core linked to a piperidinyl group substituted with a tetrazole-thienylmethyl moiety. Key structural attributes include:
- Benzothiazole core: A fused bicyclic system with sulfur and nitrogen atoms, commonly associated with pharmacological activity in antimicrobial and kinase-targeting agents .
- Piperidinyl linker: A six-membered nitrogen-containing ring that enhances conformational flexibility and bioavailability .
- Tetrazole-thienylmethyl substituent: The tetrazole ring (a five-membered 1,2,3,4-tetrazole) at position 5 is substituted with a thienylmethyl group (a sulfur-containing thiophene derivative), which may influence electronic properties and binding interactions .
Properties
Molecular Formula |
C19H20N6S2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[1-[[1-(thiophen-2-ylmethyl)tetrazol-5-yl]methyl]piperidin-4-yl]-1,3-benzothiazole |
InChI |
InChI=1S/C19H20N6S2/c1-2-6-17-16(5-1)20-19(27-17)14-7-9-24(10-8-14)13-18-21-22-23-25(18)12-15-4-3-11-26-15/h1-6,11,14H,7-10,12-13H2 |
InChI Key |
GJPPJFMNBITPJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)CC4=NN=NN4CC5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Strategy
The synthesis can be logically divided into the following key stages:
| Step | Description | Key Reagents | Conditions | Yield Range |
|---|---|---|---|---|
| 1 | Synthesis of 2-(4-piperidinyl)-1,3-benzothiazole intermediate | 2-Aminothiophenol + 4-substituted piperidine aldehyde or derivative | Reflux in DMF or pyridine with oxidant (e.g., H2O2) | 60–80% |
| 2 | Preparation of 1-(2-thienylmethyl)-1H-tetrazole | Tetrazole ring formation via [3+2] cycloaddition or alkylation | Cycloaddition of azide and nitrile or alkylation of tetrazole anion with 2-thienylmethyl halide | 70–90% |
| 3 | Coupling of tetrazolylmethyl group to piperidinyl nitrogen | N-alkylation of piperidine nitrogen with tetrazolylmethyl halide | Base (e.g., triethylamine) in anhydrous solvent under reflux | 65–85% |
Synthesis of Benzothiazole-Piperidine Intermediate
Procedure : 2-Aminothiophenol is reacted with a suitable 4-substituted piperidine aldehyde or halide under reflux in dry pyridine or DMF. Oxidative cyclization is promoted by hydrogen peroxide or cerium ammonium nitrate to form the benzothiazole ring fused to the piperidine moiety.
Notes : The reaction requires careful temperature control to avoid overoxidation. Yields are typically in the 60–80% range.
Preparation of 1-(2-Thienylmethyl)-1H-tetrazole
Method A : Cycloaddition of sodium azide with 2-thienylacetonitrile under reflux in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, catalyzed by zinc salts or other Lewis acids, produces 1-(2-thienylmethyl)-1H-tetrazole.
Method B : Alkylation of preformed tetrazole anion with 2-thienylmethyl bromide or chloride in the presence of a base like potassium carbonate in acetonitrile or DMF.
Yields : Both methods afford the tetrazole intermediate in 70–90% yield.
Coupling of Tetrazolylmethyl Group to Piperidine Nitrogen
The key N-alkylation step involves reacting the piperidine nitrogen of the benzothiazole-piperidine intermediate with the tetrazolylmethyl halide.
Conditions : The reaction is carried out in anhydrous ethanol or DMF with triethylamine or potassium carbonate as a base under reflux or room temperature stirring.
Purification : The product is isolated by precipitation or chromatographic techniques and purified by recrystallization.
Yields : This step typically provides the final compound in 65–85% yield.
Analytical Data and Characterization
Nuclear Magnetic Resonance (NMR) : ^1H NMR spectra show characteristic signals for the benzothiazole aromatic protons (7.0–8.0 ppm), piperidine methylene protons (2.5–4.0 ppm), and thienyl ring protons (6.5–7.5 ppm). Tetrazole protons are usually absent, but the methylene linker protons appear around 4.0–5.0 ppm.
Mass Spectrometry (MS) : Molecular ion peaks correspond to the expected molecular weight of the compound, confirming the molecular formula.
Infrared Spectroscopy (IR) : Key absorptions include aromatic C-H stretches, tetrazole ring vibrations near 1500–1600 cm^-1, and benzothiazole characteristic bands.
Elemental Analysis : Confirms the carbon, hydrogen, nitrogen, and sulfur content consistent with the proposed structure.
Summary Table of Preparation Methods
| Synthetic Stage | Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzothiazole formation | Condensation & oxidative cyclization | 2-Aminothiophenol + aldehyde | Reflux in pyridine/DMF + oxidant | 60–80 | Common method for benzothiazole scaffold |
| Tetrazole ring synthesis | Cycloaddition or alkylation | Sodium azide + 2-thienylacetonitrile or tetrazole + 2-thienylmethyl halide | Reflux in DMF/DMSO | 70–90 | Requires careful control for regioselectivity |
| N-alkylation of piperidine | Nucleophilic substitution | Piperidine intermediate + tetrazolylmethyl halide | Reflux in ethanol/DMF + base | 65–85 | Key step linking tetrazole to piperidine |
Perspectives from Literature and Research Findings
The synthetic routes described align with established protocols for benzothiazole and tetrazole derivatives, as reported in recent medicinal chemistry reviews and experimental studies.
The multi-step synthesis demands rigorous purification at each stage to ensure high purity and yield of the final compound.
Modifications in substituents on the benzothiazole or tetrazole rings can be accommodated by altering the corresponding aldehyde or alkyl halide precursors, enabling structural diversity for pharmacological screening.
The integration of heterocyclic moieties such as benzothiazole, tetrazole, and piperidine is of significant interest due to their combined biological activities, underscoring the importance of efficient synthetic methods.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-{[1-(2-Thienylmethyl)-1H-tetrazol-5-yl]methyl}-4-piperidinyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tetrazole-Containing Pharmaceuticals
Comparison :
- Tetrazole as a bioisostere : The tetrazole group in these drugs replaces carboxylic acids, enhancing metabolic stability and receptor binding. The target compound’s tetrazole may similarly act as a hydrogen-bond acceptor .
- Substituent differences : Unlike losartan/irbesartan, the target compound lacks a biphenyl group but incorporates a benzothiazole core, which may redirect activity toward kinase inhibition or antimicrobial targets .
Piperidine-Linked Heterocycles
Comparison :
- Heterocycle variations : The thiadiazole-piperazine analog () replaces tetrazole with a thiadiazole, reducing hydrogen-bonding capacity but retaining sulfur-mediated interactions.
Benzothiazole Derivatives
Comparison :
- Core variations : The target compound’s benzothiazole core differs from benzimidazole in , altering electron distribution and binding specificity.
- Functional groups : The triazole-thiazole hybrid in demonstrates how click chemistry can diversify heterocyclic frameworks, though tetrazole’s metabolic stability may offer advantages .
Research Findings and Implications
Synthetic Routes :
- Tetrazole rings are typically synthesized via [3+2] cycloaddition between nitriles and azides, as seen in . The thienylmethyl group in the target compound may require regioselective alkylation or Suzuki coupling.
- Piperidine-linked benzothiazoles (e.g., ) are often prepared via nucleophilic substitution or reductive amination.
Structure-Activity Relationships (SAR) :
- Thienyl vs. Cyclopentyl : The thienyl group’s sulfur atom may enhance π-π stacking or metal coordination compared to cyclopentyl’s purely hydrophobic character .
- Benzothiazole vs. Imidazole : Benzothiazole’s larger aromatic system may improve stacking interactions in enzyme active sites compared to imidazole-based drugs like losartan .
Pharmacological Potential: The tetrazole-thienylmethyl-piperidine motif could target G-protein-coupled receptors (GPCRs) or ion channels, analogous to candesartan and eprosartan . Benzothiazole’s prevalence in antimicrobial agents () suggests possible antifungal or antiparasitic applications.
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the piperidine-thienylmethyltetrazole intermediate via nucleophilic substitution (e.g., alkylation of 1H-tetrazole derivatives with 2-thienylmethyl halides) .
- Step 2 : Coupling with the benzothiazole core using cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann-type couplings) under palladium catalysis .
- Characterization : Intermediates are validated via:
- IR spectroscopy for functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for tetrazole).
- NMR (¹H/¹³C) to confirm regiochemistry and substituent positions .
- Elemental analysis to verify purity (deviation <0.4% between calculated and observed values) .
Table 1 : Key Analytical Techniques for Intermediate Validation
| Technique | Purpose | Example Data from Evidence |
|---|---|---|
| ¹H NMR | Confirm alkylation site | δ 3.8–4.2 ppm (CH₂ groups) |
| IR | Identify C=N/C-S bonds | 1600–1650 cm⁻¹ (tetrazole) |
| Elemental Analysis | Assess purity | C: 52.3% (calc), 52.1% (obs) |
Advanced: How to address regioselectivity challenges during alkylation of the tetrazole moiety?
Regioselectivity in tetrazole alkylation (N1 vs. N2 substitution) is critical for structural fidelity. Methodological solutions include:
- Solvent polarity modulation : Polar aprotic solvents (e.g., DMF) favor N1-alkylation due to enhanced nucleophilicity .
- Catalyst screening : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency and selectivity .
- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor kinetic N1 products, while higher temperatures (>50°C) may shift to N2 .
- Validation : Use 2D NMR (e.g., HSQC) to distinguish N1/N2 substitution patterns via coupling constants .
Basic: What pharmacological assays are suitable for initial evaluation of this compound?
Initial screening should focus on target-specific assays:
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram+/Gram- bacteria .
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurological applications) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) to assess anticancer potential .
Note : Ensure assays align with structural motifs (e.g., benzothiazole’s DNA intercalation potential) .
Advanced: How to resolve contradictions in spectroscopic data during structure elucidation?
Discrepancies in NMR/IR data may arise from tautomerism or impurities. Strategies include:
- Variable-temperature NMR : Identify tautomeric equilibria (e.g., thione-thiol tautomerism in thiazolidinones) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula independently .
- X-ray crystallography : Resolve ambiguous NOE correlations (e.g., piperidine ring conformation) .
Case Study : A ¹³C NMR discrepancy at δ 120–125 ppm (attributed to benzothiazole C2 vs. tetrazole C5) was resolved via X-ray analysis .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Solvent : Use anhydrous DMSO for stock solutions (avoid aqueous buffers due to hydrolysis risk) .
- Stability monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect decomposition .
Advanced: How to optimize reaction yields in multi-step syntheses involving sensitive intermediates?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h for thiazolidinone formation) .
- Protecting groups : Use Boc for piperidine NH to prevent side reactions during alkylation .
- Workflow integration : One-pot strategies minimize isolation of air/moisture-sensitive intermediates (e.g., tetrazole-thiol coupling) .
Basic: Which computational tools are effective for preliminary docking studies?
- Software : AutoDock Vina or Schrödinger Suite for binding pose prediction.
- Target selection : Prioritize receptors with known affinity for benzothiazoles (e.g., β-tubulin for antiparasitic activity) .
- Validation : Compare docking scores with experimental IC₅₀ values (e.g., 9c showed ΔG = –8.2 kcal/mol vs. α-glucosidase) .
Advanced: How to design SAR studies for derivatives with modified thiophene/piperidine subunits?
- Scaffold diversification :
- Replace thiophene with furan/pyridine to modulate electronic effects .
- Vary piperidine substituents (e.g., 4-F vs. 4-OCH₃) to study steric impacts .
- Assay correlation : Use linear regression models to link logP values (calculated via ChemDraw) with antimicrobial potency .
Table 2 : Example SAR Data for Analog Screening
| Substituent | logP | MIC (µg/mL, S. aureus) |
|---|---|---|
| 2-Thienyl (parent) | 3.1 | 12.5 |
| 4-Fluorophenyl | 3.5 | 6.25 |
| 4-Methoxyphenyl | 2.8 | 25.0 |
Basic: How to troubleshoot poor solubility in biological assays?
- Co-solvents : Use <1% DMSO or cyclodextrin inclusion complexes .
- Prodrug design : Introduce phosphate esters for enhanced aqueous solubility .
- Particle size reduction : Nanoformulation (e.g., liposomal encapsulation) improves bioavailability .
Advanced: What strategies mitigate toxicity in lead optimization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
